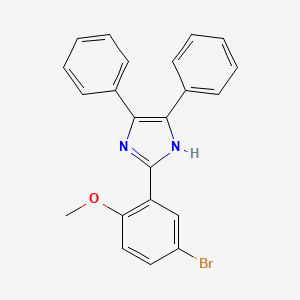![molecular formula C17H10ClN3OS B4713472 6-(4-chlorobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one CAS No. 95356-83-5](/img/structure/B4713472.png)
6-(4-chlorobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
説明
6-(4-chlorobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one, also known as CBT, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. In
科学的研究の応用
6-(4-chlorobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its potential as an anti-cancer agent, anti-inflammatory agent, and anti-tuberculosis agent. This compound has also been studied for its potential as an anti-microbial agent and as a potential treatment for Alzheimer's disease.
作用機序
The mechanism of action of 6-(4-chlorobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is not fully understood. However, studies have shown that this compound may exert its pharmacological effects through the inhibition of various enzymes and proteins, including cyclooxygenase-2, tubulin, and acetylcholinesterase. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of Bcl-2.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound has anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has also been shown to have potential as a treatment for Alzheimer's disease and as an anti-tuberculosis agent. However, the exact biochemical and physiological effects of this compound are still being studied.
実験室実験の利点と制限
6-(4-chlorobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. This compound is highly insoluble in water, which can make it difficult to use in some experiments. This compound also has a relatively short half-life, which can limit its effectiveness in some studies.
将来の方向性
There are several future directions for the study of 6-(4-chlorobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one. One potential direction is the further exploration of its anti-cancer properties. Studies have shown that this compound has potential as a treatment for various types of cancer, including breast cancer and lung cancer. Further studies could explore the potential of this compound as a combination therapy with other anti-cancer agents. Another potential direction is the exploration of its anti-inflammatory properties. This compound has been shown to have potential as a treatment for various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Further studies could explore the potential of this compound as a treatment for other inflammatory diseases. Finally, future studies could explore the potential of this compound as a treatment for Alzheimer's disease. This compound has been shown to have potential as an acetylcholinesterase inhibitor, which is a target for Alzheimer's disease treatment. Further studies could explore the potential of this compound as a treatment for Alzheimer's disease.
特性
IUPAC Name |
(6Z)-6-[(4-chlorophenyl)methylidene]-3-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3OS/c18-13-8-6-11(7-9-13)10-14-16(22)21-15(19-20-17(21)23-14)12-4-2-1-3-5-12/h1-10H/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTVPEOAZRMXRO-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C(=O)C(=CC4=CC=C(C=C4)Cl)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C(=O)/C(=C/C4=CC=C(C=C4)Cl)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{4-[(2-fluorobenzyl)oxy]phenyl}-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B4713402.png)

![5-{[(2-ethoxyphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B4713418.png)
![11-(4-methoxyphenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4713424.png)
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]ethanol](/img/structure/B4713437.png)
![2-bromo-1-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrobenzene](/img/structure/B4713440.png)

![2-bromo-4-({[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B4713455.png)
![N-({4-allyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide](/img/structure/B4713460.png)
![(4-methoxy-3,5-dimethylphenyl){1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}methanone](/img/structure/B4713463.png)
![3-ethyl 7-methyl 5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4713465.png)
![N~2~-(4-fluorophenyl)-7-methyl-N~3~-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B4713475.png)
![N-(3-chlorophenyl)-4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B4713489.png)
![N-[2-(difluoromethoxy)phenyl]-2,4-dimethoxybenzamide](/img/structure/B4713515.png)